molecular formula C14H12N4O3 B2415216 N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide CAS No. 941913-82-2

N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide

Cat. No.: B2415216
CAS No.: 941913-82-2
M. Wt: 284.275
InChI Key: ISPFPWUNQQOMNF-UHFFFAOYSA-N
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Description

N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of a suitable hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Introduction of the Isoxazole Ring: The isoxazole ring can be introduced through a cyclization reaction involving a nitrile oxide and an alkyne.

    Coupling of the Two Rings: The final step involves coupling the oxadiazole and isoxazole rings through an amide bond formation, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and bacterial infections.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide involves its interaction with specific molecular targets within cells. These targets could include enzymes, receptors, or other proteins that play a role in the biological processes affected by the compound. The exact pathways and molecular targets would depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(2,5-dimethylphenyl)thiazol-2-yl)isoxazole-5-carboxamide
  • N-(5-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)isoxazole-5-carboxamide

Uniqueness

N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide is unique due to its specific combination of the oxadiazole and isoxazole rings, which confer distinct chemical and biological properties. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications.

Properties

IUPAC Name

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O3/c1-8-3-4-9(2)10(7-8)13-17-18-14(20-13)16-12(19)11-5-6-15-21-11/h3-7H,1-2H3,(H,16,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISPFPWUNQQOMNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)C3=CC=NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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